

analytical methods for N-Methyl-N-naphthylmethylamine quantification

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Compound of Interest

Compound Name: *N-Methyl-N-naphthylmethylamine*

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Application Note & Protocol

Topic: Quantitative Analysis of **N-Methyl-N-naphthylmethylamine** in Pharmaceutical Matrices

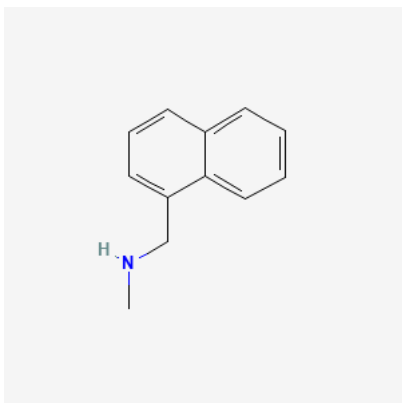
Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide detailing validated analytical methodologies for the precise quantification of **N-Methyl-N-naphthylmethylamine** (C₁₂H₁₃N). **N-Methyl-N-naphthylmethylamine** is a critical intermediate in the synthesis of several pharmaceutical compounds, including the antifungal agents Terbinafine and Butenafine, and may also be present as a process-related impurity.[1][2] Accurate and robust quantification is therefore essential for quality control, process optimization, and regulatory compliance. This guide presents detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine quality control and a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis in complex matrices. A Gas Chromatography-Mass Spectrometry (GC-MS) method is also discussed. Each protocol is grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure trustworthiness and scientific integrity.[3][4][5]

Analyte Profile: N-Methyl-N-naphthylmethylamine

A thorough understanding of the analyte's physicochemical properties is fundamental to analytical method development.



- Structure:
- IUPAC Name: N-methyl-1-(naphthalen-1-yl)methanamine[6]
- CAS Number: 14489-75-9[6]
- Molecular Formula: C₁₂H₁₃N[6]
- Molecular Weight: 171.24 g/mol [6]
- Form: Typically a liquid, described as colorless to orange or light brown-red.[7][8] The hydrochloride salt is an off-white to cream crystalline powder.[1][9]
- Solubility: The free base is soluble in organic solvents like methanol and acetonitrile. The hydrochloride salt is sparingly soluble in water.[1]
- Key Feature: The presence of a secondary amine group makes the molecule basic (pK_a ≈ 10.7) and readily protonated, which is a key consideration for both chromatographic retention and mass spectrometric ionization.[7][10]

Recommended Analytical Methodology: HPLC-UV

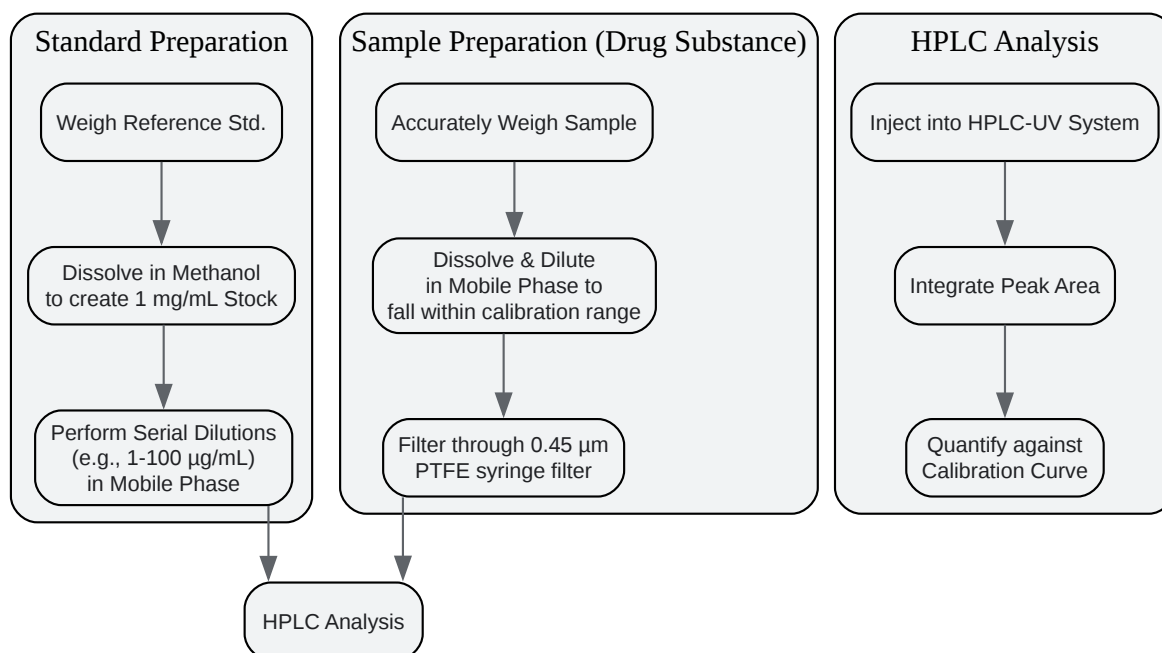
For routine quantification in bulk drug substances or formulated products where concentration levels are relatively high, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) offers a robust, reliable, and cost-effective solution.

Principle of HPLC-UV Method

This method employs a reverse-phase C18 column to separate **N-Methyl-N-naphthylmethylaniline** from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a more polar mobile phase.^[11] An acidic mobile phase is used to protonate the secondary amine group on the analyte. This ensures a consistent charge state, preventing peak tailing and resulting in sharp, symmetrical peaks, which are crucial for accurate integration and quantification. The naphthalene moiety provides a strong chromophore, allowing for sensitive detection by UV spectrophotometry.

Experimental Protocol: HPLC-UV

- **N-Methyl-N-naphthylmethylaniline** Reference Standard (>98% purity)
- Acetonitrile (HPLC or LC-MS grade)
- Methanol (HPLC grade)
- Ultrapure Water (18.2 MΩ·cm)
- Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade
- Volumetric flasks, pipettes, and autosampler vials



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Caption: Standard and Sample Preparation Workflow for HPLC-UV Analysis.

- Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Phosphoric Acid. Degas the solution by sonication or vacuum filtration.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **N-Methyl-N-naphthylmethylamine** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
- Sample Preparation: Accurately weigh a sample of the drug substance or ground tablets equivalent to about 10 mg of the active ingredient. Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, sonicate for 15 minutes to dissolve, then dilute to volume.^[12] Further dilute as necessary to bring the analyte concentration within the calibration range.

- Filtration: Prior to injection, filter all sample and standard solutions through a 0.45 µm PTFE syringe filter to remove particulates that could damage the HPLC column.[\[12\]](#)
- HPLC Analysis: Inject the prepared samples and standards into the HPLC system.

Parameter	Recommended Setting	Rationale
HPLC System	Agilent 1260 Infinity II or equivalent	A standard, robust system is sufficient for this analysis.
Column	C18 Reverse-Phase, 4.6 x 150 mm, 5 µm (e.g., Newcrom R1) [11]	C18 provides excellent hydrophobic retention for the naphthalene moiety. 5 µm particles offer a good balance of efficiency and backpressure.
Mobile Phase	Acetonitrile:Water (50:50 v/v) + 0.1% Phosphoric Acid	The organic/aqueous ratio provides adequate retention. Phosphoric acid protonates the analyte, ensuring good peak shape.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Maintained temperature ensures reproducible retention times.
Injection Volume	10 µL	A typical injection volume that balances sensitivity and peak shape.
UV Detector	Diode Array Detector (DAD) or Variable Wavelength (VWD)	DAD allows for peak purity assessment.
Detection Wavelength	220 nm or 280 nm	The naphthalene ring system exhibits strong absorbance at these wavelengths, providing high sensitivity.

Method Validation Summary (ICH Q2(R1))

The method must be validated to demonstrate its suitability for its intended purpose.^{[3][13]} The following table summarizes typical acceptance criteria.

Validation Parameter	Typical Acceptance Criteria	Purpose
Specificity	Peak is free from interference from blank/placebo.	To ensure the signal measured is only from the analyte of interest. [14]
Linearity	Correlation Coefficient (R^2) \geq 0.999	To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. [14]
Range	80% to 120% of the target concentration	The interval for which the method is precise, accurate, and linear. [13]
Accuracy (% Recovery)	98.0% - 102.0%	To assess the closeness of the measured value to the true value.
Precision (RSD)	Repeatability (Intra-day) \leq 2.0% Intermediate Precision (Inter-day) \leq 2.0%	To measure the degree of scatter between a series of measurements.
Limit of Detection (LOD)	Signal-to-Noise Ratio \geq 3:1	The lowest amount of analyte that can be detected but not necessarily quantified.
Limit of Quantification (LOQ)	Signal-to-Noise Ratio \geq 10:1	The lowest amount of analyte that can be quantified with acceptable precision and accuracy.
Robustness	No significant change in results with minor variations (e.g., \pm 5% mobile phase composition, \pm 2°C column temp)	To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

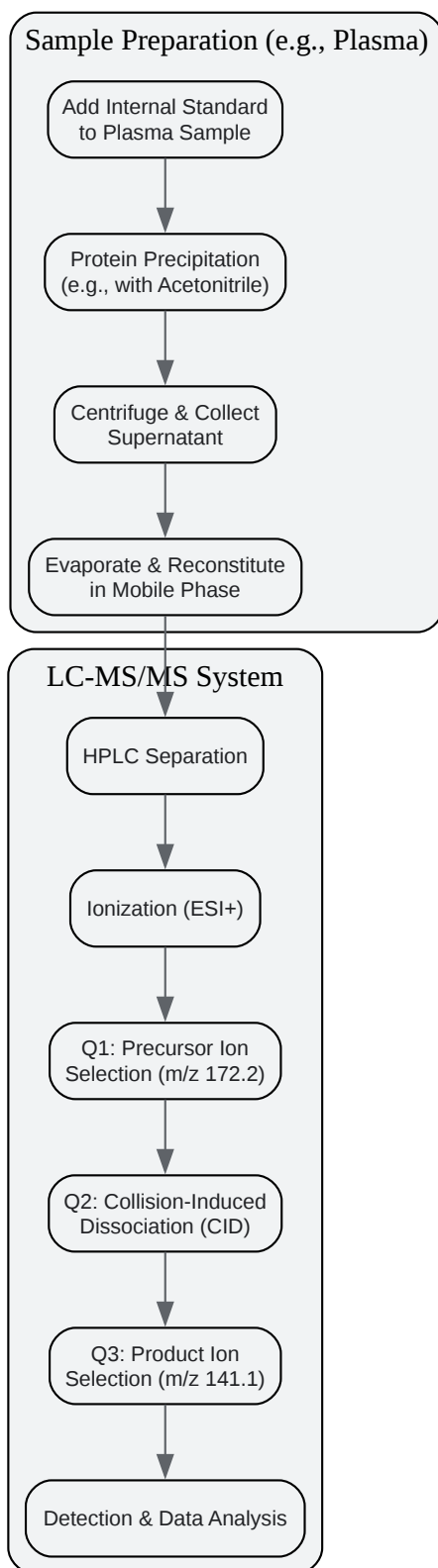
Advanced Methodology: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as pharmacokinetic studies in biological fluids or the quantification of trace-level impurities, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.^{[15][16]}

Principle of LC-MS/MS Method

This technique combines the powerful separation capabilities of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.^[15] After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), to form a protonated molecule ($[M+H]^+$). In the first quadrupole (Q1), this specific precursor ion is selected. It is then fragmented in a collision cell (Q2), and a specific, characteristic product ion is monitored by the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass.^[16]

Experimental Protocol: LC-MS/MS



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Caption: High-level workflow for LC-MS/MS quantification in a biological matrix.

- Mobile Phase Preparation: Prepare a solution of Acetonitrile and Water (e.g., 50:50 v/v) containing 0.1% Formic Acid.
 - Causality: Phosphoric acid is non-volatile and will contaminate the mass spectrometer; formic acid is volatile and fully compatible with MS detection.[\[11\]](#)
- Standard and Sample Preparation: Prepare standards as described in the HPLC section, using mobile phase with formic acid. For biological samples (e.g., plasma), a protein precipitation or solid-phase extraction (SPE) step is required to remove matrix interferences.[\[16\]](#)[\[17\]](#)
 - Protein Precipitation Example: To 100 μ L of plasma sample, add 300 μ L of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled **N-Methyl-N-naphthylmethylamine-d3**). Vortex for 1 minute, then centrifuge at $>10,000 \times g$ for 10 minutes. Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 μ L of mobile phase.
- LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system.

Parameter	Recommended Setting
LC System	UPLC/UHPLC system (e.g., Waters Acquity, Sciex ExionLC)
Column	C18, 2.1 x 50 mm, <2 µm particles
Mobile Phase	A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid
Gradient	5% B to 95% B over 5 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
MS System	Triple Quadrupole (e.g., Sciex 6500+, Waters Xevo TQ-S)
Ionization Mode	Electrospray Ionization, Positive (ESI+)
MRM Transition	Q1: 172.2 m/z → Q3: 141.1 m/z
Rationale for MRM	The precursor ion $[M+H]^+$ is 172.2. The most stable and abundant fragment is the naphthylmethyl cation at m/z 141.1, formed by the loss of the neutral methylamine group (CH_3NH_2). This is consistent with published GC-MS fragmentation data. [6]
Dwell Time	100 ms
Collision Energy	Optimize experimentally (typically 15-25 eV)

Alternative Methodology: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a viable alternative, particularly for assessing volatile impurities or when derivatization is not a concern. The compound has known GC-MS spectral data, indicating it is sufficiently volatile and thermally stable for analysis.[\[6\]](#)[\[18\]](#)

Principle of GC-MS Method

The sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. Eluted compounds enter the mass spectrometer, are ionized (typically by Electron Ionization - EI), and the resulting fragments are detected.

Recommended GC-MS Conditions

Parameter	Recommended Setting
GC System	Agilent 8890 GC or equivalent
Column	DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium, constant flow ~1.2 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 100 °C, hold 1 min, ramp to 280 °C at 20 °C/min, hold 5 min
MS System	Single Quadrupole or Triple Quadrupole MS
Ionization Mode	Electron Ionization (EI), 70 eV
Scan Mode	Full Scan (50-300 amu) or Selected Ion Monitoring (SIM) for quantification (Ions: 171, 141)

Conclusion

This guide outlines three robust analytical methods for the quantification of **N-Methyl-N-naphthylmethylaniline**.

- HPLC-UV is the recommended method for routine quality control of drug substances and products due to its simplicity, robustness, and cost-effectiveness.
- LC-MS/MS provides unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological or environmental matrices.

- GC-MS serves as a valuable alternative, particularly for impurity profiling where analyte volatility is suitable.

The selection of the appropriate method depends on the specific application, the required sensitivity, and the nature of the sample matrix. In all cases, proper method validation in accordance with ICH Q2(R1) guidelines is mandatory to ensure the generation of reliable and accurate data for regulatory submission and quality assurance.[5][13]

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